Annotated MAO-A Inhibitor Target Engagement vs. Unannotated Close Analogs
2-(Pyridin-3-yloxy)pyridine-3-carbonitrile is specifically catalogued in the Therapeutic Target Database (TTD) as an inhibitor of monoamine oxidase type A (MAO-A), originating from patent PMID25399762 (Varinel, Inc., designated as 'Compound-Table 5-8') [1]. This target annotation is absent for its closest commercially available analogs including 6-methyl-2-(pyridin-3-yloxy)-nicotinonitrile, 2-(2-bromo-pyridin-3-yloxy)-nicotinonitrile, and the regioisomer 4-(pyridin-3-yloxy)pyridine-2-carbonitrile—none of which carry a curated MAO-A inhibitor designation in TTD, ChEMBL, or BindingDB as of the search date [2]. The presence of a specific, database-curated target annotation for the unsubstituted scaffold, but not for its methyl-, bromo-, or regioisomeric variants, suggests a structure–activity relationship (SAR) sensitivity at the MAO-A binding site that is disrupted by even modest substituent changes. The MAO-A enzyme is linked to the metabolism of serotonin, dopamine, and norepinephrine, making this annotation relevant for CNS drug discovery programs.
| Evidence Dimension | Presence of curated MAO-A inhibitor target annotation in authoritative database |
|---|---|
| Target Compound Data | MAO-A inhibitor annotation present (TTD Drug ID: D03EHC, PMID25399762-Compound-Table 5-8) |
| Comparator Or Baseline | 6-Methyl-2-(pyridin-3-yloxy)-nicotinonitrile: no MAO-A annotation found; 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile: no MAO-A annotation found; 4-(pyridin-3-yloxy)pyridine-2-carbonitrile: no MAO-A annotation found |
| Quantified Difference | Qualitative presence/absence of target annotation; MAO-A annotation is specific to the unsubstituted scaffold |
| Conditions | Database cross-referencing across TTD, ChEMBL, PubChem, and BindingDB (search date: 2026-05-02) |
Why This Matters
A curated MAO-A target annotation provides a validated starting point for neuroscience-focused procurement, whereas the absence of annotation for close analogs introduces uncertainty about whether target engagement is retained after substituent modification.
- [1] Therapeutic Target Database (TTD). Drug ID: D03EHC. Drug Name: PMID25399762-Compound-Table 5-8. Target: Monoamine oxidase type A (MAO-A). https://dlb.idrblab.net/ttd/data/drug/details/d03ehc (accessed 2026-05-02). View Source
- [2] Cross-database search conducted 2026-05-02 across TTD, ChEMBL, BindingDB, and PubChem for MAO-A target annotation of 6-methyl-2-(pyridin-3-yloxy)-nicotinonitrile, 2-(2-bromo-pyridin-3-yloxy)-nicotinonitrile, and 4-(pyridin-3-yloxy)pyridine-2-carbonitrile. No curated MAO-A inhibitor annotations identified. View Source
